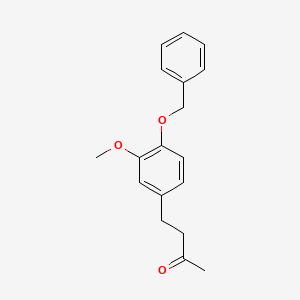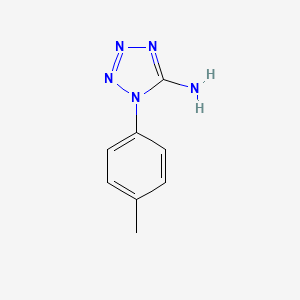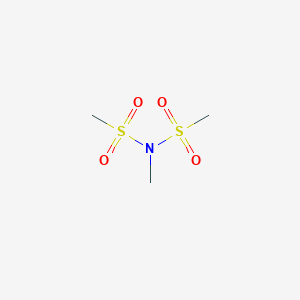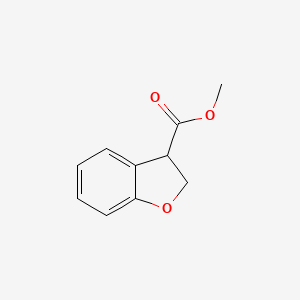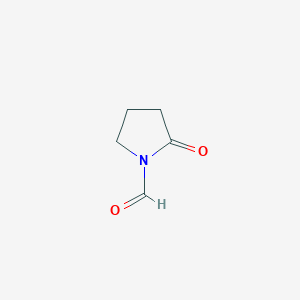
2-Oxopyrrolidine-1-carbaldehyde
描述
2-Oxopyrrolidine-1-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H7NO2. It features a five-membered pyrrolidine ring with a formyl group and a keto group. This compound is of significant interest due to its versatile applications in organic synthesis and medicinal chemistry .
作用机制
Target of Action
It’s known that pyrrolidine derivatives, which include 2-oxopyrrolidine-1-carbaldehyde, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including this compound, have been reported to interact with their targets in a way that allows efficient exploration of the pharmacophore space due to sp3-hybridization . This interaction contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Biochemical Pathways
It’s known that the pyrrolidine ring and its derivatives can influence biological activity, and this influence is often investigated in terms of steric factors and the structure–activity relationship (sar) of the studied compounds .
Pharmacokinetics
It’s known that the physicochemical parameters of pyrrolidine derivatives can influence their biological activity .
Result of Action
It’s known that the different stereoisomers and the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the synthetic strategies used in the creation of pyrrolidine derivatives can influence their biological profiles .
生化分析
Biochemical Properties
The pyrrolidine ring in 2-Oxopyrrolidine-1-carbaldehyde is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely determined by the spatial orientation of substituents on the pyrrolidine ring
Cellular Effects
The effects of this compound on cells and cellular processes are not well studied. Pyrrolidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: 2-Oxopyrrolidine-1-carbaldehyde can be synthesized through various methods. One common approach involves the oxidation of 2-pyrrolidone using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to prevent over-oxidation and to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are used to facilitate the oxidation of 2-pyrrolidone under mild conditions. This method is preferred for large-scale production due to its cost-effectiveness and scalability .
化学反应分析
Types of Reactions: 2-Oxopyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The formyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: 2-Oxopyrrolidine-1-carboxylic acid.
Reduction: 2-Hydroxypyrrolidine, 2-Aminopyrrolidine.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
2-Oxopyrrolidine-1-carbaldehyde has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the synthesis of bioactive compounds with potential therapeutic properties.
Medicine: It is investigated for its role in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals
相似化合物的比较
2-Pyrrolidone: A precursor in the synthesis of 2-Oxopyrrolidine-1-carbaldehyde.
2-Oxopyrrolidine-1-carboxylic acid: An oxidation product of this compound.
N-Formylpyrrolidone: A structurally related compound with similar reactivity.
Uniqueness: this compound is unique due to its dual functional groups (formyl and keto), which provide diverse reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions enhances its versatility in various applications .
属性
IUPAC Name |
2-oxopyrrolidine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-4-6-3-1-2-5(6)8/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALHICXNSREUAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513493 | |
| Record name | 2-Oxopyrrolidine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40321-44-6 | |
| Record name | 2-Oxopyrrolidine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


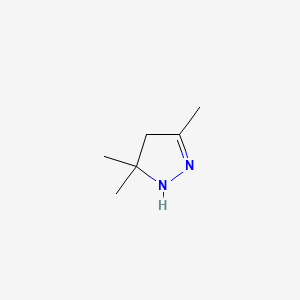
![3-Methyl-1-phenyl-1H-benzo[D]imidazol-3-ium iodide](/img/structure/B3052244.png)

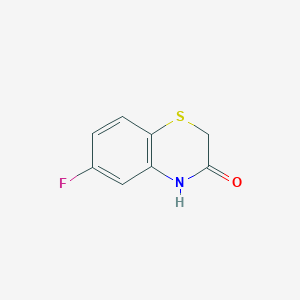
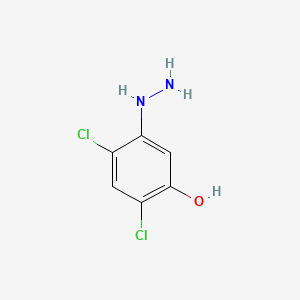
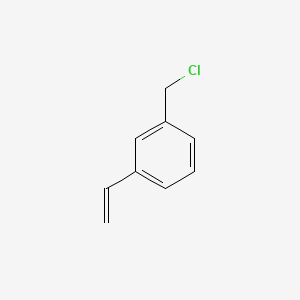
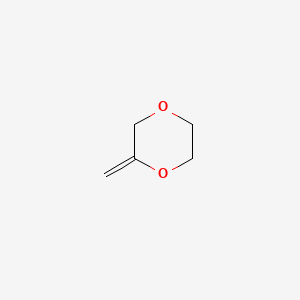
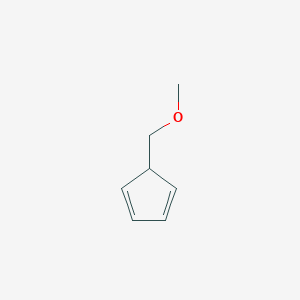
![Benzoic acid, 4-[[(2-thioxo-3(2h)-benzothiazolyl)methyl]amino]-](/img/structure/B3052256.png)
